![molecular formula C14H21F2NO4 B12988285 2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12988285.png)
2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[321]octan-3-yl)acetic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the tert-butoxycarbonyl (Boc) protecting group, and the incorporation of the difluoro substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetic acid: This compound lacks the difluoro substituents but shares the same bicyclic core and Boc protecting group.
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid: This compound has a similar structure but with different positioning of the Boc group.
Uniqueness
The presence of the difluoro substituents in 2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid enhances its chemical stability and reactivity, making it distinct from its analogs. These substituents can also influence the compound’s biological activity, potentially leading to unique applications in research and industry.
Properties
Molecular Formula |
C14H21F2NO4 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
2-[6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid |
InChI |
InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(20)17-9-4-8(6-11(18)19)5-10(17)14(15,16)7-9/h8-10H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
AKNUEXAWXYGVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1C(C2)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


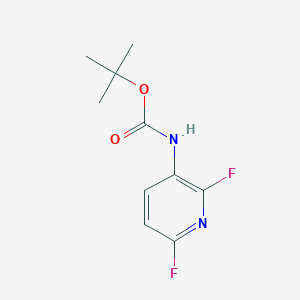
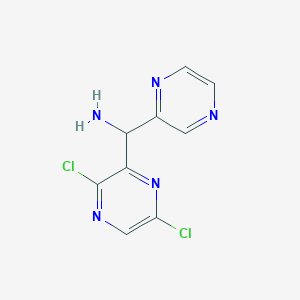
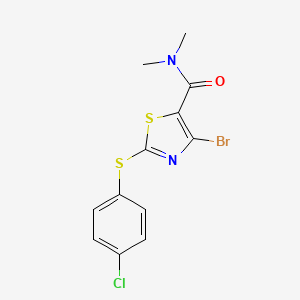
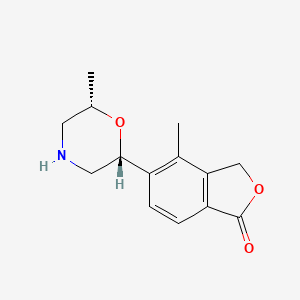
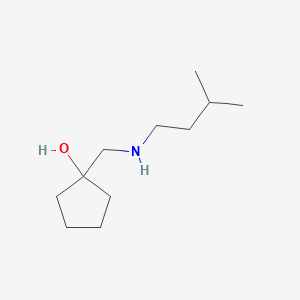

![4-chloro-N-cyclopropyl-3-{[1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl]amino}benzamide](/img/structure/B12988241.png)
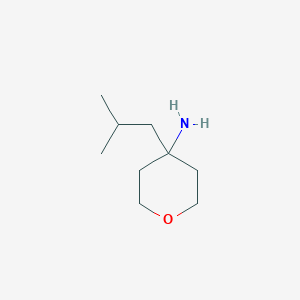

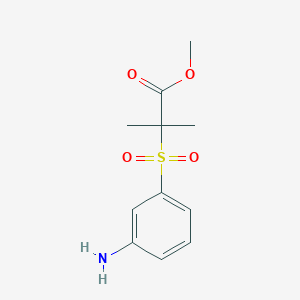
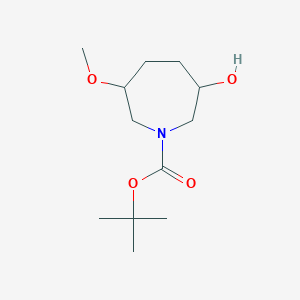
![Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12988279.png)
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12988291.png)

